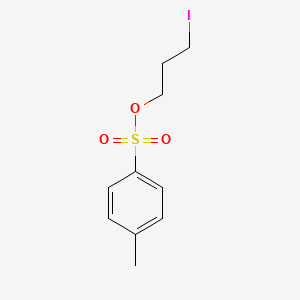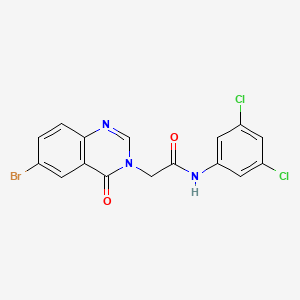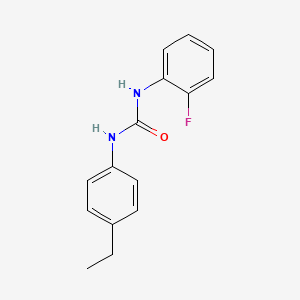
2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Combes synthesis.
Introduction of the tert-butylphenyl group: This step might involve a Friedel-Crafts alkylation reaction.
Attachment of the 2-methylpiperidin-1-yl group: This could be done through nucleophilic substitution or reductive amination.
Formation of the hydrochloride salt: The final compound is often converted to its hydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinoline core.
Reduction: Reduction reactions could be used to modify the quinoline core or the piperidine ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Applications De Recherche Scientifique
2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrochloride could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Uniqueness
2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrochloride may have unique properties due to the presence of the tert-butylphenyl and 2-methylpiperidin-1-yl groups, which could affect its biological activity, solubility, and stability compared to other quinoline derivatives.
Propriétés
Numéro CAS |
853343-91-6 |
|---|---|
Formule moléculaire |
C25H31ClN2 |
Poids moléculaire |
395.0 g/mol |
Nom IUPAC |
2-(4-tert-butylphenyl)-4-(2-methylpiperidin-1-yl)quinoline;hydrochloride |
InChI |
InChI=1S/C25H30N2.ClH/c1-18-9-7-8-16-27(18)24-17-23(26-22-11-6-5-10-21(22)24)19-12-14-20(15-13-19)25(2,3)4;/h5-6,10-15,17-18H,7-9,16H2,1-4H3;1H |
Clé InChI |
GDBWMMKBCIRTJS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948375.png)


![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948395.png)



![1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948432.png)





